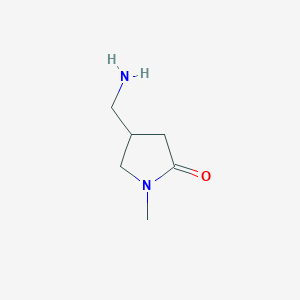![molecular formula C8H11N3O2 B1439529 [Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1083396-40-0](/img/structure/B1439529.png)
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid
Overview
Description
Synthesis Analysis
Pyridazin-3 (2H)-ones, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of “[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid” is C8H11N3O2 . It has a molecular weight of 181.19 .Chemical Reactions Analysis
Pyridazin-3 (2H)-ones have been found to exhibit a wide range of pharmacological activities . This nucleus is also known as “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .Scientific Research Applications
Pyrolysis of Polysaccharides
Pyrolysis of Polysaccharides
A study focused on the pyrolysis of polysaccharides, examining the effects of linkage types and inorganic additives on pyrolytic pathways. This research provides insight into the chemical mechanisms involved in the formation of key compounds like acetic acid during pyrolysis, which is relevant for understanding the chemical behavior of complex molecules under thermal decomposition (Ponder & Richards, 2010).
N-Acetylcysteine in Psychiatry
N-Acetylcysteine (NAC) in Psychiatry
This review discusses the emerging role of NAC in treating psychiatric disorders, highlighting its mechanisms beyond being an antioxidant precursor. The study suggests NAC modulates neurotropic, glutamatergic, and inflammatory pathways, indicating the broader implications of acetylated amino acids in medical research (Dean, Giorlando, & Berk, 2011).
Pyridazinone Compounds as COX-2 Inhibitors
Pyridazinone Compounds as COX-2 Inhibitors
A review on pyridazinone compounds, specifically ABT-963, illustrates the process of designing selective COX-2 inhibitors. This research underscores the importance of chemical structure in developing pharmaceuticals for treating inflammation and pain, relevant for understanding how modifications in chemical compounds affect their biological activity (Asif, 2016).
Metabolism of Aspartyl Moiety of Aspartame
Metabolism of Aspartyl Moiety of Aspartame
Investigations into how aspartame's aspartyl moiety is metabolized shed light on the complex biochemical pathways involved in metabolizing dietary components into CO2 or incorporating them into body constituents. This study is relevant for understanding the metabolic fate of chemical compounds introduced into the body (Ranney & Oppermann, 1979).
properties
IUPAC Name |
2-[methyl-(6-methylpyridazin-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-4-7(10-9-6)11(2)5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFZAIDZVLPUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)



![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)


![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)
![4-[(Dibenzylamino)methyl]-4-piperidinol](/img/structure/B1439469.png)